Vinyl laurate

Description

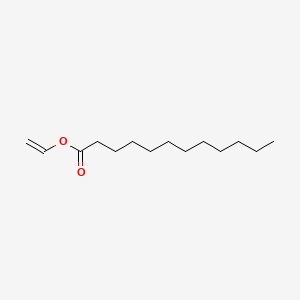

Structure

3D Structure

Properties

IUPAC Name |

ethenyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVVKKSPKXTQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26246-91-3 | |

| Record name | Poly(vinyl laurate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26246-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7074953 | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2146-71-6 | |

| Record name | Vinyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2146-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl dodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, ethenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL DODECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP59R9UN62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

vinyl laurate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl laurate, also known as ethenyl dodecanoate, is the ester of vinyl alcohol and lauric acid.[1][2] It is a colorless to pale yellow liquid that serves as a versatile monomer in the synthesis of various polymers and copolymers.[2] Its properties, including low viscosity and reactivity, make it a valuable component in the formulation of coatings, adhesives, and sealants.[2] In the context of drug development and life sciences, this compound and its corresponding polymer, polythis compound, are investigated for their biocompatibility and potential use in controlled-release drug delivery systems. This technical guide provides an in-depth overview of the chemical properties, structure, and experimental protocols related to this compound.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a twelve-carbon laurate chain attached to a vinyl group through an ester linkage.

| Identifier | Value | Source |

| IUPAC Name | ethenyl dodecanoate | [1] |

| CAS Number | 2146-71-6 | [1][3] |

| Molecular Formula | C14H26O2 | [1][3] |

| Molecular Weight | 226.36 g/mol | [3][4] |

| SMILES | CCCCCCCCCCCC(=O)OC=C | [1] |

| InChI | InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2/h4H,2-3,5-13H2,1H3 | [1] |

| InChIKey | GLVVKKSPKXTQRB-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Conditions | Source |

| Appearance | Clear, colorless to light yellow liquid | Ambient | [2][5] |

| Boiling Point | 254 °C | 1013 hPa | [6][7] |

| 142-143 °C | 10 mm Hg | ||

| 124-126 °C | 3 mm Hg | ||

| Melting Point | 7 °C | [3][6] | |

| Density | 0.871 g/mL | 20 °C | [6][7] |

| Refractive Index | 1.441 | 20 °C | [3][7] |

| Flash Point | 136 °C | [3][6] | |

| Water Solubility | Slightly soluble (1 g/L) | 20 °C | [3][6] |

| Vapor Pressure | 0.28 Pa | 24.85 °C | [6] |

| logP | 5.92 | 20 °C | [6] |

Experimental Protocols

Synthesis of this compound via Transvinylation

A common and effective method for the laboratory-scale synthesis of this compound is the transvinylation of lauric acid with vinyl acetate, catalyzed by a mercury(II) salt.

Materials:

-

Lauric acid (0.4 mole)

-

Vinyl acetate, freshly distilled (2.4 moles)

-

Mercuric acetate (1.6 g)

-

100% Sulfuric acid (0.15 mL)

-

Sodium acetate trihydrate (0.83 g)

-

Nitrogen gas supply

-

500-mL three-necked round-bottomed flask

-

Reflux condenser

-

Thermometer

-

Gas inlet tube

-

Heating mantle

-

Distillation apparatus (including a Vigreux column)

Procedure:

-

Set up the 500-mL three-necked round-bottomed flask with a thermometer, reflux condenser, and a gas inlet tube for nitrogen purging.

-

Introduce 80 g (0.4 mole) of lauric acid and 206 g (2.4 moles) of freshly distilled vinyl acetate into the flask.

-

Warm the mixture gently to dissolve the lauric acid.

-

Once dissolved, add 1.6 g of mercuric acetate to the solution.

-

Shake the mixture by hand for approximately 30 minutes under a continuous stream of nitrogen to minimize polymerization.

-

Add 0.15 mL of 100% sulfuric acid dropwise to the reaction mixture.

-

Heat the solution to reflux and maintain for 3 hours.

-

After the reflux period, add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid catalyst.

-

Remove the excess vinyl acetate by distillation at atmospheric pressure. The vapor temperature should be around 70-80 °C, and the pot temperature should not exceed 125 °C.

-

Once the excess vinyl acetate is removed, perform a vacuum distillation (at 10 mm Hg or lower) to purify the this compound.

-

Collect the fraction boiling at 142-143 °C at 10 mm Hg. This will be the purified this compound.

Analytical Characterization

Gas Chromatography (GC):

-

Purpose: To assess the purity of the synthesized this compound.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

-

Injector and Detector Temperature: Typically set to 250 °C and 280 °C, respectively.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, and held for 5 minutes.

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Sample Preparation: Dilute a small amount of the this compound in a suitable solvent like hexane or dichloromethane before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.

-

Expected ¹H NMR Chemical Shifts (δ, ppm):

-

~7.27 (dd, 1H, -O-CH=CH₂)

-

~4.87 (dd, 1H, -O-CH=CH₂ trans)

-

~4.56 (dd, 1H, -O-CH=CH₂ cis)

-

~2.35 (t, 2H, -CH₂-COO-)

-

~1.65 (m, 2H, -CH₂-CH₂-COO-)

-

~1.26 (m, 16H, -(CH₂)₈-)

-

~0.88 (t, 3H, -CH₃)

-

-

Expected ¹³C NMR Chemical Shifts (δ, ppm):

-

~172.9 (C=O)

-

~141.2 (-O-CH=)

-

~97.5 (=CH₂)

-

~34.2 (-CH₂-COO-)

-

~31.9, 29.6, 29.5, 29.3, 29.1, 28.5, 24.9, 22.7 (aliphatic -CH₂-)

-

~14.1 (-CH₃)

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To identify the functional groups present in the this compound molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: As this compound is a liquid, it can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Characteristic Absorption Bands (cm⁻¹):

-

~3100-3000 (C-H stretch of the vinyl group)

-

~2950-2850 (C-H stretch of the alkyl chain)

-

~1760 (C=O stretch of the ester)

-

~1645 (C=C stretch of the vinyl group)

-

~1140 (C-O stretch of the ester)

-

Logical and Workflow Diagrams

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C14H26O2 | CID 75069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(2146-71-6) 13C NMR spectrum [chemicalbook.com]

- 6. multisite.itb.ac.id [multisite.itb.ac.id]

- 7. researchgate.net [researchgate.net]

synthesis of vinyl laurate from lauric acid

An In-depth Technical Guide to the Synthesis of Vinyl Laurate from Lauric Acid

Introduction

This compound, the vinyl ester of lauric acid, is a valuable monomer used in the production of polymers and copolymers. Its long alkyl chain imparts properties such as internal plasticization and hydrophobicity to polymers like polyvinyl chloride (PVC) and starch-based plastics.[1][2] It also serves as an acyl donor in various enzymatic and chemical syntheses.[3] This guide provides a comprehensive overview of the primary chemical routes for synthesizing this compound from lauric acid, focusing on transvinylation with vinyl acetate and direct vinylation with acetylene. Detailed experimental protocols, quantitative data, and process visualizations are provided for researchers and chemical development professionals.

Primary Synthesis Route 1: Transvinylation with Vinyl Acetate

The most common laboratory and industrial method for producing this compound is through a transvinylation (or vinyl interchange) reaction between lauric acid and vinyl acetate.[1] This equilibrium-driven reaction involves the exchange of the vinyl group from vinyl acetate to lauric acid, forming this compound and acetic acid.[4] The reaction is typically catalyzed by mercury or palladium salts.[1][5]

Reaction Principle: CH₃(CH₂)₁₀COOH + CH₂=CHOOCCH₃ ⇌ CH₃(CH₂)₁₀COOCH=CH₂ + CH₃COOH (Lauric Acid + Vinyl Acetate ⇌ this compound + Acetic Acid)

To drive the equilibrium towards the product, a large excess of vinyl acetate is typically used, and the by-product, acetic acid, can be removed during the reaction.[1][6]

Catalysis

-

Mercury-Based Catalysts: A combination of a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂), and a strong acid like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) is a highly effective catalyst system.[4][6][7] While efficient, the toxicity of mercury compounds has led to a decline in their use.[5]

-

Palladium-Based Catalysts: Palladium complexes, such as those formed from palladium(II) acetate and bidentate ligands like 2,2'-bipyridyl, are used as less toxic alternatives.[5][8] These catalysts are effective but can be prone to deactivation.[9]

Experimental Protocols

Protocol 1: Mercury-Catalyzed Synthesis This protocol is a composite based on procedures detailed in Organic Syntheses and other sources.[4][7][10]

-

Reaction Setup: In a three-necked, round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet, charge lauric acid (e.g., 0.4 moles, 80 g) and a significant molar excess of freshly distilled vinyl acetate (e.g., 6 moles per mole of acid; 2.4 moles, 206 g).[4]

-

Dissolution & Catalyst Addition: Warm the mixture gently to dissolve the lauric acid. Add mercuric acetate (e.g., 2% of the weight of lauric acid; 1.6 g). Stir the mixture for 30 minutes under a nitrogen stream at ambient temperature.[4][7]

-

Acid Co-Catalyst Addition: Carefully add a catalytic amount of 100% sulfuric acid dropwise (e.g., 0.15 mL).[4]

-

Reaction: Heat the solution under reflux (pot temperature should not exceed 125°C) for approximately 3 hours.[4][7]

-

Neutralization: Cool the mixture to room temperature and add sodium acetate (e.g., 0.83 g of trihydrate) to neutralize the sulfuric acid catalyst.[4]

-

Purification:

-

Recover excess vinyl acetate by distillation at atmospheric pressure.[4]

-

The remaining crude product is distilled under reduced pressure (e.g., 10 mm Hg or lower).[4]

-

Collect the this compound fraction, which distills at 142–143°C/10 mm.[4]

-

Residual acid can be neutralized with sodium bicarbonate before the final distillation.[4]

-

Data Presentation: Transvinylation Reactions

| Reactant (Lauric Acid) | Reactant (Vinyl Acetate) | Catalyst System | Temp. | Time | Conversion/Yield | Reference |

| 0.1 mole (20 g) | 51.5 g | 0.4 g Hg(OAc)₂, 2 drops H₂SO₄ | Reflux | 3 h | Not specified | [7] |

| 0.4 mole (80 g) | 2.4 moles (206 g) | 1.6 g Hg(OAc)₂, 0.15 mL H₂SO₄ | Reflux | 3 h | 89-92% Yield | [4] |

| 2 moles (400 g) | 24 moles (2064 g) | 2.2 g Hg(OAc)₂, 0.6 mL fuming H₂SO₄, 0.2 g Cu resinate | 30°C | 5 days | 94% Conversion, 95% Yield | [11] |

Visualization: Transvinylation Workflow & Pathway

Caption: Chemical pathway for the synthesis of this compound via transvinylation.

Caption: General experimental workflow for mercury-catalyzed transvinylation.

Primary Synthesis Route 2: Direct Vinylation with Acetylene

An alternative industrial method involves the direct reaction of lauric acid with acetylene gas (C₂H₂).[4] This process is often performed continuously at elevated temperatures using zinc or cadmium salts of the carboxylic acid as catalysts.[12] While less convenient for small-scale lab work, it avoids the use of vinyl acetate and mercury.[4]

Reaction Principle: CH₃(CH₂)₁₀COOH + HC≡CH → CH₃(CH₂)₁₀COOCH=CH₂ (Lauric Acid + Acetylene → this compound)

Catalysis

The reaction is catalyzed by the molten zinc or cadmium salt of lauric acid (zinc laurate or cadmium laurate). The process often involves passing acetylene gas, saturated with water, through the molten catalyst and feeding in lauric acid simultaneously.[12]

Experimental Protocol

Protocol 2: Continuous Acetylene Vinylation This protocol is based on a continuous process described in patent literature.[12]

-

Catalyst Preparation: Prepare a catalyst melt consisting of 80% zinc laurate and 20% lauric acid in a suitable reaction vessel equipped with a gas inlet, heater, and condenser.

-

Reaction Conditions: Heat the catalyst melt to 220°C.

-

Reactant Feed: Continuously feed lauric acid (e.g., 50 g per hour) into the reaction chamber through the gas input tube. Simultaneously, bubble acetylene gas saturated with water (e.g., 130-150 liters per hour) through the molten catalyst.

-

Product Collection: The this compound product is carried out of the reactor with the excess acetylene gas. Condense the product from the escaping gas mixture using a separator (e.g., a U-shaped tube with Raschig rings).

-

Analysis: The condensate contains this compound and unreacted lauric acid, which can be separated.

Data Presentation: Direct Vinylation Reactions

| Catalyst | Lauric Acid Feed | Acetylene Feed | Temp. | Product Output (per hour) | Yield (re: Lauric Acid) | Reference |

| 80% Zinc Laurate, 20% Lauric Acid | 50 g/h | 130-150 L/h | 220°C | 46 g this compound, 8 g Lauric Acid | 98% | [12] |

| Pure Zinc Laurate | 50.1 g/h | 155 L/h | 220°C | 41.7 g this compound, 12.4 g Lauric Acid | 98% | [12] |

| Cadmium Laurate | 50 g/h | Not specified | 220°C | 40 g this compound | Not specified | [12] |

Visualization: Direct Vinylation Workflow & Pathway

Caption: Chemical pathway for the synthesis of this compound via direct vinylation.

References

- 1. benchchem.com [benchchem.com]

- 2. multisite.itb.ac.id [multisite.itb.ac.id]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 6. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]

- 12. US3646077A - Process for continuously manufacturing vinyl esters - Google Patents [patents.google.com]

An In-depth Technical Guide to Vinyl Laurate (CAS 2146-71-6) for Researchers, Scientists, and Drug Development Professionals

An Introduction to Vinyl Laurate: Properties, Applications, and Synthesis

This compound, with the Chemical Abstracts Service (CAS) number 2146-71-6, is the ester of lauric acid and vinyl alcohol.[1] This monomer is a colorless to pale yellow liquid with a mild odor, recognized for its utility in polymer synthesis.[2] Its chemical structure, featuring a vinyl group attached to a laurate moiety, allows it to readily participate in polymerization reactions, leading to the formation of homopolymers and copolymers with a range of desirable properties for various industrial and biomedical applications.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, safety profile, synthesis, and applications, with a particular emphasis on its relevance to the fields of drug delivery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [1][2] |

| Molecular Weight | 226.36 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 7 °C | [5][6] |

| Boiling Point | 254 °C at 1013 hPa | [3] |

| 142-143 °C at 10 mmHg | [7] | |

| 124-126 °C at 3 mmHg | [7] | |

| 102-103 °C at 0.75 Torr | [8] | |

| Density | 0.871 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.441 | [3] |

| Solubility in Water | Slightly soluble (1 g/L at 20 °C) | [9] |

| Vapor Pressure | 0.28 Pa at 24.85 °C | [5] |

| LogP (Octanol/Water Partition Coefficient) | 5.92 at 20-42 °C | [10][11] |

Safety and Toxicology

The safety profile of this compound presents some conflicting information across different suppliers. The majority of sources, including the European Chemicals Agency (ECHA) inventory, indicate that it does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[1][12] However, some suppliers advise that it may be harmful if swallowed, potentially causing lung damage, and that repeated exposure may lead to skin dryness or cracking.[13] It is also noted to be potentially toxic to aquatic organisms.[13]

A safety data sheet provides acute toxicity data, with an oral LD50 in rats of >2000 mg/kg and a dermal LD50 in rats of >2000 mg/kg, suggesting low acute toxicity.[10] Studies on the genotoxic potential of this compound found it to be non-mutagenic in Ames tests and in the HPRT mutation assay.[14] An in vitro mammalian chromosome aberration assay was equivocal, but an in vivo mouse bone marrow micronucleus test was negative.[14]

It is important to note that this compound is metabolized to lauric acid and acetaldehyde.[14] While lauric acid is a naturally occurring fatty acid, acetaldehyde is a more reactive and toxic metabolite. However, exposure to acetaldehyde from the residual monomer in products like chewing gum is considered to be far below the levels of exposure from naturally occurring acetaldehyde in food.[14]

Handling and Storage:

-

Avoid contact with strong oxidizing agents, acids, and bases.[10]

-

Polymerization can occur, and it is often stabilized with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[2][4]

Applications in Research and Drug Development

This compound's ability to polymerize into biocompatible materials makes it a molecule of interest for the pharmaceutical and biomedical fields.

Polymer Synthesis: The primary application of this compound is as a monomer for the synthesis of polymers and copolymers.[2][11] Poly(this compound) and its copolymers with monomers like vinyl acetate are used in a variety of applications, including coatings, adhesives, and as a component of chewing gum base.[2][16] The resulting polymers can be formulated as emulsions that form flexible, water-resistant, and UV-resistant films.

Drug Delivery Systems: The amphiphilic nature that can be imparted to copolymers containing this compound makes them suitable for the formation of drug delivery vehicles. A notable example is the development of nanoparticles from dextran modified with this compound.[17] These self-assembling nanoparticles have been shown to encapsulate other molecules, demonstrating their potential as a safe and efficient drug delivery system.[17] Copolymers such as poly(ethylene-co-vinyl acetate) have also been investigated as a matrix for the controlled release of drugs.[18]

Biocatalysis and Synthesis of Bioactive Molecules: this compound serves as an acyl donor in enzymatic transesterification reactions.[19] This has been utilized for the synthesis of sugar esters, such as sucrose laurate, which have applications as emulsifiers and antibacterial agents.[20] These reactions, often catalyzed by lipases, are considered a greener alternative to chemical synthesis.

Experimental Protocols

Synthesis of this compound

Method 1: Transvinylation of Lauric Acid with Vinyl Acetate

This procedure is adapted from Organic Syntheses.[7]

-

Apparatus: A 500-mL three-necked round-bottomed flask equipped with a thermometer, a reflux condenser, and a gas inlet for nitrogen is used.

-

Reagents:

-

Freshly distilled vinyl acetate: 206 g (2.4 moles)

-

Lauric acid: 80 g (0.4 mole)

-

Mercuric acetate: 1.6 g

-

100% Sulfuric acid: 0.15 mL

-

Sodium acetate trihydrate: 0.83 g

-

-

Procedure:

-

Add the vinyl acetate and lauric acid to the flask. Warm the mixture to dissolve the lauric acid.

-

Introduce a stream of nitrogen and add the mercuric acetate. Shake the mixture for approximately 30 minutes.

-

Add the sulfuric acid dropwise.

-

Heat the solution under reflux for 3 hours.

-

Cool the mixture and add the sodium acetate trihydrate to neutralize the sulfuric acid.

-

Distill off the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125 °C.

-

Continue the distillation under reduced pressure (e.g., 10 mm Hg) to isolate the this compound. The boiling point is approximately 142-143 °C at 10 mm Hg.

-

The crude product can be redistilled to improve purity.

-

Workflow for Synthesis and Purification

Caption: Chemical synthesis workflow for this compound.

Enzymatic Synthesis of Amphiphilic Dextran using this compound

This protocol is conceptualized based on the study by Kaewprapan et al. (2007) as cited in a subsequent study.[17]

-

Materials: Dextran, this compound, a suitable lipase (e.g., pH-imprinted lipase with 18-crown-ether), and an appropriate solvent system.

-

Procedure:

-

Dissolve dextran in the chosen solvent system.

-

Add this compound to the dextran solution. The molar ratio of dextran to this compound can be varied to control the degree of substitution.

-

Add the lipase to initiate the transesterification reaction.

-

Incubate the reaction mixture under controlled temperature and agitation for a specified period.

-

Terminate the reaction, for example, by heat inactivation of the enzyme.

-

Purify the resulting amphiphilic dextran-vinyl laurate polymer, for instance, by dialysis to remove unreacted substrates and the enzyme.

-

Lyophilize the purified polymer to obtain a solid product.

-

Characterize the degree of substitution using techniques like ¹H NMR spectroscopy.

-

Workflow for Nanoparticle Formulation

Caption: Nanoparticle formulation workflow.

Signaling Pathways of this compound Metabolites

As this compound is metabolized into lauric acid and acetaldehyde, understanding the signaling pathways of these metabolites is crucial for evaluating the biological impact of this compound-based materials.

Lauric Acid Signaling Pathways

Lauric acid, a medium-chain fatty acid, can modulate several key metabolic and inflammatory signaling pathways.

-

PPAR Activation: Lauric acid can activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are nuclear receptors that regulate genes involved in fatty acid oxidation.[1]

-

AMPK Activation: It may also activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which promotes energy-producing processes.[1]

-

NF-κB Inhibition: Lauric acid has demonstrated anti-inflammatory properties, potentially through the inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory cytokines.[1]

-

Apoptosis in Cancer Cells: In cancer cells, lauric acid has been shown to induce apoptosis by increasing reactive oxygen species (ROS) and activating signaling cascades involving EGFR, ERK, and c-Jun.[3]

Caption: Key signaling pathways modulated by lauric acid.

Acetaldehyde Signaling Pathways

Acetaldehyde is a reactive metabolite that can trigger various signaling cascades, often associated with cellular stress and fibrosis.

-

PKC, PI3K, and ERK1/2 Pathways: Acetaldehyde can activate Protein Kinase C (PKC), which acts as an upstream regulator for the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2) pathways.[15] This can lead to the upregulation of collagen and fibronectin gene expression, contributing to fibrosis.[15]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including p38 and JNK, can be activated by acetaldehyde, often mediated by reactive oxygen species (ROS).[2]

-

TGF-β Signaling: Acetaldehyde can stimulate the activation of latent Transforming Growth Factor-beta 1 (TGF-β1) and induce the expression of its type II receptor, promoting fibrogenesis.[21]

-

Inhibition of Survival Pathways: Acetaldehyde can inhibit the pro-survival Akt/CREB pathway, contributing to its cytotoxic effects.[8]

Caption: Signaling pathways affected by acetaldehyde.

Conclusion

This compound is a versatile monomer with established applications in the polymer industry and emerging potential in the biomedical field, particularly in drug delivery. Its low acute toxicity and the biocompatibility of its polymers make it an attractive building block for creating novel materials for pharmaceutical applications. A thorough understanding of its properties, synthesis, and the biological activities of its metabolites is essential for harnessing its full potential in the development of new therapeutics and drug delivery systems. Further research into the biocompatibility and degradation of poly(this compound) and its copolymers will be crucial for advancing their use in drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Ent-Peniciherqueinone Suppresses Acetaldehyde-Induced Cytotoxicity and Oxidative Stress by Inducing ALDH and Suppressing MAPK Signaling | MDPI [mdpi.com]

- 3. The lauric acid-activated signaling prompts apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lauric acid promotes neuronal maturation mediated by astrocytes in primary cortical cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. This compound | C14H26O2 | CID 75069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Evaluation of this compound in a battery of in vitro and in vivo tests for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US20080241314A1 - Compositions Of Polyvinylacetate and Vinylacetate-Vinyl Laurate Copolymer - Google Patents [patents.google.com]

- 17. Amphiphilic dextran-vinyl laurate-based nanoparticles: formation, characterization, encapsulation, and cytotoxicity on human intestinal cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Poly(ethylene-co-vinyl acetate) copolymer matrix for delivery of chlorhexidine and acyclovir drugs for use in the oral environment: effect of drug combination, copolymer composition and coating on the drug release rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 20. This compound(2146-71-6) IR Spectrum [m.chemicalbook.com]

- 21. Acetaldehyde stimulates the activation of latent transforming growth factor-beta1 and induces expression of the type II receptor of the cytokine in rat cultured hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of Vinyl Laurate

This guide provides a comprehensive overview of the key physical properties of vinyl laurate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work.

Core Physical Properties of this compound

This compound, also known as ethenyl dodecanoate, is the ester of lauric acid and vinyl alcohol. It is a clear, colorless to light yellow liquid.[1][2] Understanding its physical properties is crucial for its application in polymer synthesis and other chemical processes.

Data Presentation

The following table summarizes the reported values for the boiling point and density of this compound from various sources.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 254 °C | at 1013 hPa (760 mmHg) | [1][3] |

| 288.2 °C | at 760 mmHg | [4] | |

| 142-143 °C | at 10 mmHg | [5] | |

| 123 °C | Not specified | [6] | |

| Density | 0.871 g/mL | at 20 °C | [1][3] |

| 0.876 g/mL | Not specified | [4] | |

| 0.8641 g/cm³ | at 20 °C | [6] | |

| 0.8639 g/mL | at 30 °C | [5] |

Experimental Protocols

Protocol for Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a substance while also serving as a purification step.[7] A detailed procedure for the purification of this compound by distillation is available, from which the boiling point under reduced pressure can be determined.[5]

Objective: To determine the boiling point of this compound at a specific pressure.

Apparatus:

-

Round-bottomed flask

-

Heating mantle or oil bath

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Thermometer

-

Vacuum source and manometer (for reduced pressure distillation)

-

Boiling chips or magnetic stirrer

Procedure:

-

Place a sample of this compound (e.g., 50 mL) into a round-bottomed flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head, ensuring it accurately measures the temperature of the vapor that is distilling.

-

If determining the boiling point at atmospheric pressure, proceed to the next step. For reduced pressure, connect a vacuum pump to the apparatus via a vacuum adapter on the receiving flask. Use a manometer to monitor the pressure.

-

Begin heating the flask gently. The liquid will begin to boil and its vapor will rise.

-

Record the temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask. This stable temperature is the boiling point at the recorded pressure.

-

For this compound, a boiling point of 142-143 °C is observed at a pressure of 10 mmHg.[5]

Protocol for Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.[8]

Objective: To determine the density of this compound at a specific temperature (e.g., 20 °C).

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath for temperature control

-

Thermometer

Procedure:

-

Calibration of Pycnometer:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_pycnometer).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C). Ensure the pycnometer is completely full and free of air bubbles.

-

Place the pycnometer in a temperature-controlled water bath set to 20 °C for at least 30 minutes to allow it to equilibrate.

-

Remove the pycnometer, carefully wipe it dry on the outside, and weigh it. Record the mass (m_pycnometer+water).

-

The mass of the water is m_water = (m_pycnometer+water) - (m_pycnometer).

-

The volume of the pycnometer at 20 °C can be calculated using the known density of water at that temperature (ρ_water at 20°C ≈ 0.9982 g/mL): V_pycnometer = m_water / ρ_water.

-

-

Measurement of this compound Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Place the filled pycnometer in the water bath at 20 °C and allow it to equilibrate.

-

Remove the pycnometer, wipe it dry, and weigh it. Record the mass (m_pycnometer+laurate).

-

The mass of the this compound is m_laurate = (m_pycnometer+laurate) - (m_pycnometer).

-

The density of this compound is then calculated as: ρ_laurate = m_laurate / V_pycnometer.

-

Visualizations

Below is a diagram illustrating the generalized workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of this compound.

References

- 1. This compound | 2146-71-6 [chemicalbook.com]

- 2. CAS 2146-71-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webassign.net [webassign.net]

The Solubility of Vinyl Laurate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl laurate, the ester of vinyl alcohol and lauric acid, is a key monomer in the synthesis of various polymers with applications in coatings, adhesives, and drug delivery systems. Its solubility in organic solvents is a critical parameter for polymerization processes, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable gap in publicly available quantitative data. Due to the structural dominance of the laurate's C12 alkyl chain, the solubility of lauric acid is presented as a scientifically grounded proxy. This guide also details a robust experimental protocol for the precise determination of this compound solubility and includes a visual representation of the experimental workflow to aid researchers in their laboratory practices.

Introduction

This compound (ethenyl dodecanoate) is a versatile organic monomer characterized by a long, nonpolar dodecanoyl chain and a reactive vinyl group. This amphiphilic nature governs its interactions with various solvents, a crucial aspect for its application in polymer science and pharmaceutical development. While it is generally known to be soluble in many organic solvents, specific quantitative data is scarce in scientific literature. Understanding its solubility profile is paramount for controlling reaction kinetics, optimizing purification by recrystallization, and formulating stable and effective end-products.

This guide aims to provide a practical resource by:

-

Presenting quantitative solubility data of lauric acid as a reliable estimate for this compound's behavior in various organic solvents.

-

Detailing a step-by-step experimental protocol for the gravimetric determination of this compound solubility.

-

Providing a clear visual workflow for the experimental procedure.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible databases. However, the solubility of long-chain esters in non-aqueous media is predominantly influenced by the long alkyl chain. Therefore, the solubility of lauric acid can serve as a strong and reliable proxy for estimating the solubility of this compound. The following table summarizes the solubility of lauric acid in several common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |

| Ethanol | 0 | 159.5 |

| 21 | 169.6 | |

| Methanol | 0 | 17.4 |

| 21 | 179.7 | |

| Acetone | 0 | 8.95[1][2] |

| 20 | 60.5[1][2] | |

| 40 | 1590[1][2] | |

| Toluene | 0 | 15.3[2] |

| 20 | 97[2] | |

| 40 | 1410[2] | |

| Hexane | -20 | 0.2 |

| -10 | 1.5 | |

| 0 | 4.9 | |

| 10 | 14.7 | |

| 20 | 47.7 | |

| 30 | 193 | |

| 40 | 1440 | |

| Ethyl Acetate | 0 | 9.4[1][2] |

| 20 | 52[1][2] | |

| 40 | 1250[1][2] | |

| 1-Propanol | 0 | 27.4 |

| 21 | 111 | |

| 2-Propanol | 20 | 100 |

| 1-Butanol | 20 | 83 |

| Benzene | 25 | 186 |

| 40 | Miscible | |

| Carbon Tetrachloride | 20 | 53 |

| Chloroform | 20 | 83 |

| Cyclohexane | 20 | 68 |

| Water | 20 | 0.0055 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is reliable and relies on the direct measurement of the mass of dissolved solute in a saturated solution.

Materials and Equipment

-

This compound (solute)

-

Selected Organic Solvent (e.g., ethanol, acetone, toluene, hexane)

-

Analytical Balance (readability ± 0.1 mg)

-

Thermostatic shaker or water bath

-

Temperature-controlled oven

-

Glass vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Glass syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Volumetric flasks and pipettes

-

Spatula

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial or flask. The presence of undissolved solute is essential to ensure that the solution is saturated.

-

Seal the container tightly to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to determine the time to equilibrium by analyzing samples at different time points (e.g., 12, 24, 36, and 48 hours) until the measured solubility becomes constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the container to rest in the thermostatic bath for several hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the sediment) using a pre-warmed or temperature-equilibrated glass syringe. This prevents precipitation of the solute due to temperature changes.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish or beaker. This step removes any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered saturated solution.

-

Place the evaporating dish in a temperature-controlled oven at a temperature that will evaporate the solvent without degrading the this compound (e.g., 60-80 °C). Ensure the oven is in a well-ventilated area or under a fume hood.

-

Continue heating until all the solvent has evaporated and the weight of the dish with the residue is constant. Check for constant weight by weighing the dish periodically after cooling to room temperature in a desiccator.

-

-

Calculation of Solubility:

-

Calculate the weight of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried residue.

-

Calculate the weight of the solvent by subtracting the final weight of the dish with the residue from the weight of the dish with the saturated solution.

-

Express the solubility in grams of this compound per 100 g of solvent using the following formula:

Solubility (g / 100 g solvent) = (Mass of residue / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the gravimetric method for determining the solubility of this compound.

Conclusion

References

FT-IR and Raman spectral data for vinyl laurate

An In-depth Technical Guide to the FT-IR and Raman Spectral Data of Vinyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral data for this compound. It includes detailed experimental protocols for spectral acquisition and presents the data in a clear, tabular format for easy reference and comparison. Additionally, this guide features visualizations of the experimental workflow for spectroscopic analysis.

Data Presentation

The vibrational spectra of this compound are characterized by the presence of specific functional groups, including the vinyl group (C=C), the ester carbonyl group (C=O), and the long alkyl chain (C-H bonds). The FT-IR and Raman spectra provide complementary information about the vibrational modes of the molecule.

FT-IR Spectral Data

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching of the ester group. Other significant peaks arise from the C-H stretching of the alkyl chain and the vibrations of the vinyl group. A representative FT-IR spectrum of this compound was obtained from ChemicalBook.[1] The characteristic absorption peaks are summarized in Table 1.

Table 1: Summary of FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~2925 | C-H asymmetric stretching (alkyl chain) | [2] |

| ~2855 | C-H symmetric stretching (alkyl chain) | [2] |

| ~1750-1735 | C=O stretching (ester) | [3][4] |

| ~1645 | C=C stretching (vinyl group) | [5] |

| ~1465 | C-H scissoring (CH₂) | [2] |

| ~1378 | C-H rocking (CH₃) | [2] |

| ~1300-1000 | C-O stretching | [3][4] |

| ~990 and ~900 | =C-H bending (vinyl group, out-of-plane) | [5] |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Raman Spectral Data

The Raman spectrum of this compound provides complementary information to the FT-IR spectrum. Notably, the C=C stretching of the vinyl group often gives a strong signal in Raman spectroscopy. A representative Raman spectrum of this compound was sourced from ChemicalBook.[6] The characteristic Raman shifts are presented in Table 2.

Table 2: Summary of Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~2900 | C-H stretching region | [7] |

| ~1710-1745 | C=O stretching (ester) | [8] |

| ~1625-1680 | C=C stretching (vinyl group) | [8][9] |

| ~1440 | CH₂ deformation | [10] |

| ~1300 | CH₂ twisting | [10] |

| ~1100-1060 | C-C skeletal stretching | [10] |

Note: The intensities of Raman bands can be influenced by factors such as laser excitation wavelength and sample orientation.

Experimental Protocols

The following sections describe generalized protocols for acquiring FT-IR and Raman spectra of liquid samples like this compound. These protocols are based on standard laboratory practices.

FT-IR Spectroscopy Protocol

FT-IR spectra of liquid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., KBr or NaCl).

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a detector sensitive to the mid-infrared region (typically 4000-400 cm⁻¹).

-

An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide) or KBr/NaCl salt plates.

Procedure (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

-

Acquire the sample spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Raman Spectroscopy Protocol

Raman spectra of liquid this compound can be acquired using a standard Raman spectrometer.

Instrumentation:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

-

A microscope for sample focusing and a sensitive detector (e.g., a CCD camera).

-

A sample holder suitable for liquids (e.g., a cuvette or a glass slide with a well).

Procedure:

-

Place a small amount of this compound in a suitable sample holder.

-

Place the sample on the microscope stage of the spectrometer.

-

Focus the laser beam onto the liquid sample.

-

Set the data acquisition parameters, including laser power, exposure time, and number of accumulations. It is important to use a laser power that does not cause sample degradation or fluorescence.

-

Acquire the Raman spectrum. The spectral range should be set to cover the expected vibrational modes (e.g., 100-3500 cm⁻¹).

-

Process the acquired spectrum to remove any background fluorescence, if present, and to calibrate the Raman shifts using a known standard (e.g., silicon).

Mandatory Visualization

The following diagrams illustrate the general workflows for FT-IR and Raman spectroscopic analysis.

Caption: A generalized workflow for FT-IR analysis of this compound using an ATR accessory.

Caption: A generalized workflow for Raman spectroscopic analysis of liquid this compound.

References

- 1. This compound(2146-71-6) IR Spectrum [chemicalbook.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. This compound(2146-71-6) Raman [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 10. s-a-s.org [s-a-s.org]

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of Vinyl Laurate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the analysis of vinyl laurate using gas chromatography-mass spectrometry (GC-MS). It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the analytical workflow.

Introduction to this compound and its Analysis

This compound (ethenyl dodecanoate) is the ester of lauric acid and vinyl alcohol.[1][2][3] Its analysis is crucial in various fields, including polymer chemistry, food science, and toxicology, to determine its purity, identify it in complex mixtures, and quantify its presence.[4][5] GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[6]

Chemical Properties of this compound: [1][7][8][9]

| Property | Value |

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.36 g/mol |

| CAS Number | 2146-71-6 |

| Boiling Point | 254 °C at 1013 hPa |

| Density | 0.871 g/mL at 20 °C |

| Refractive Index | n20/D 1.441 |

GC-MS Experimental Protocol

This section details a general protocol for the analysis of this compound by GC-MS. The parameters can be adapted based on the specific instrumentation and analytical requirements.

2.1. Sample Preparation

For accurate quantification, a stock solution of this compound should be prepared in a suitable solvent such as hexane or ethyl acetate. Subsequent dilutions are then made to create calibration standards. For the analysis of this compound in a complex matrix, a sample extraction step, such as liquid-liquid extraction or solid-phase extraction, may be necessary.

2.2. Instrumentation

A standard gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

-

Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., Rxi-5Sil MS, 30m, 0.25mm i.d., 0.25µm film thickness).[1]

-

Oven Program: An initial oven temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 40-300 amu is appropriate to capture the molecular ion and key fragments.

-

2.3. Data Acquisition and Analysis

Data is acquired in full scan mode to obtain the complete mass spectrum. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

Data Presentation

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: GC Retention Data

| Column Type | Retention Time (min) |

| Rxi-5Sil MS (30m, 0.25mm i.d., 0.25µm film) | 12.864 |

Data obtained from PubChem, instrument: Bruker 450 GC coupled to maXis Impact.[1]

Table 2: Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation of esters in EI-MS typically involves cleavages adjacent to the carbonyl group and rearrangements.[10][11][12]

Prominent Peaks at 20 eV Collision Energy: [1]

| m/z | Relative Intensity | Proposed Fragment |

| 57.071 | 999 | [C4H9]+ |

| 71.0839 | 173 | [C5H11]+ |

| 123.115 | 161 | [C8H11O]+ |

| 95.0859 | 116 | [C7H11]+ |

| 109.1012 | 108 | [C8H13]+ |

Prominent Peaks at 10 eV Collision Energy: [1]

| m/z | Relative Intensity | Proposed Fragment |

| 183.1765 | 999 | [M-C2H3O]+ |

| 57.0702 | 153 | [C4H9]+ |

| 163.1519 | 115 | [C11H19O]+ |

| 165.1666 | 97 | [C11H21O]+ |

| 181.1613 | 94 | [M-C2H5O]+ |

Visualizations

4.1. GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of a sample containing this compound.

References

- 1. This compound | C14H26O2 | CID 75069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound = 99.0 GC 2146-71-6 [sigmaaldrich.com]

- 5. Evaluation of this compound in a battery of in vitro and in vivo tests for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound = 99.0 GC 2146-71-6 [sigmaaldrich.com]

- 9. This compound = 99.0 GC 2146-71-6 [sigmaaldrich.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Stability and Storage of Vinyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for vinyl laurate. The information is intended to assist researchers, scientists, and drug development professionals in handling and storing this monomer to ensure its integrity for use in various applications, including polymer synthesis and drug formulation.

Physicochemical Properties of this compound

This compound, also known as dodecanoic acid ethenyl ester, is a clear, colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below. Understanding these properties is fundamental to its proper handling and storage.

| Property | Value | References |

| Chemical Formula | C₁₄H₂₆O₂ | [1][2] |

| Molecular Weight | 226.36 g/mol | [1] |

| CAS Number | 2146-71-6 | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | [1][2][3] |

| Boiling Point | 254 °C at 1013 hPa | [4] |

| Melting Point | 7 °C | [5] |

| Density | 0.871 g/mL at 20 °C | [3] |

| Flash Point | 125 °C (257 °F) | |

| Water Solubility | Slightly soluble (1 g/L at 20 °C) | |

| Refractive Index | n20/D 1.441 | [6] |

Stability Profile and Degradation Pathways

This compound is a reactive monomer that can undergo degradation through several pathways, primarily polymerization, hydrolysis, and photodegradation. It is generally considered stable under recommended storage conditions.[2][3]

Polymerization

The most significant stability concern for this compound is spontaneous polymerization.[2] The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, and the presence of contaminants such as peroxides or metal salts.[7] This process is exothermic and can lead to a runaway reaction, posing a safety hazard.[7] To prevent premature polymerization, this compound is typically supplied with added inhibitors.

Hydrolysis

Photodegradation

Exposure to light, particularly UV radiation, can promote the degradation of this compound.[1] This can occur through the initiation of polymerization or other photochemical reactions. Copolymers containing this compound, however, have been noted for their good resistance to UV radiation.[8]

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended conditions based on manufacturer safety data sheets and technical information.

| Parameter | Recommendation | References |

| Storage Temperature | Store in a cool place.[3] Recommended range: 10 °C to 40 °C.[1] | [1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen).[1] | [1] |

| Light Exposure | Protect from light.[1] | [1] |

| Container | Keep container tightly closed in a dry and well-ventilated place.[1][3] Suitable materials include internally lacquered steel drums.[1] Avoid copper or copper alloy containers.[7] | [1][3][7] |

| Inhibitors | Typically stabilized with inhibitors such as hydroquinone (HQ)[1] or hydroquinone monomethyl ether (MEHQ).[2][9] | [1][2][9] |

| Shelf Life | At least 3 months under inert atmosphere and recommended conditions.[1] | [1] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, peroxides, metal salts, amines, and mercaptans.[3][7] | [3][7] |

Experimental Protocols for Stability Assessment

While specific, standardized protocols for testing the stability of this compound monomer are not widely published, the following methodologies can be adapted from existing procedures for vinyl esters and other reactive monomers.

Monitoring for Polymerization

A key aspect of stability testing is to detect the onset of polymerization.

Methodology: Visual Inspection and Viscosity Measurement

-

Sample Preparation: Store aliquots of this compound under various conditions (e.g., different temperatures, light exposures, headspace atmospheres).

-

Visual Inspection: Regularly inspect the samples for any changes in clarity or the formation of precipitates, which could indicate polymer formation.

-

Viscosity Measurement: Periodically measure the viscosity of the samples using a viscometer. An increase in viscosity over time is a strong indicator of polymerization.

-

Data Analysis: Plot viscosity as a function of time for each storage condition. A significant increase in the slope of the curve indicates instability.

Analysis of Hydrolytic Degradation

The primary products of hydrolysis are lauric acid and acetaldehyde. Their detection can serve as a measure of degradation.

Methodology: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Store this compound samples under controlled conditions, including variations in humidity and the presence of acidic or basic catalysts.

-

Standard Preparation: Prepare standard solutions of this compound, lauric acid, and acetaldehyde in a suitable solvent (e.g., methanol or acetonitrile).

-

GC-FID Analysis (for Lauric Acid):

-

A gas chromatograph equipped with a flame ionization detector (FID) can be used.

-

A suitable column, such as a ZB-WAX plus column, can be employed.[10]

-

The method would involve dissolving the sample in a solvent like methanol and injecting it into the GC.[10]

-

Quantification would be achieved by comparing the peak areas of lauric acid in the samples to a calibration curve generated from the standards.[10]

-

-

HPLC-ELSD Analysis (for Lauric Acid):

-

An HPLC system with an Evaporative Light Scattering Detector (ELSD) is suitable for analyzing non-volatile compounds like lauric acid.

-

A mixed-mode column, such as a Newcrom BH, can be used with a mobile phase of water, acetonitrile, and a buffer like ammonium formate.

-

Similar to GC, quantification is based on a calibration curve.

-

-

Headspace GC Analysis (for Acetaldehyde):

-

Due to its volatility, acetaldehyde is best analyzed using headspace gas chromatography.

-

Samples are heated in a sealed vial to allow volatile compounds to partition into the headspace, which is then injected into the GC.

-

-

Data Analysis: The concentration of lauric acid and/or acetaldehyde is plotted against time to determine the rate of hydrolysis under the tested conditions.

Diagrams

The following diagrams illustrate the key relationships in the stability and degradation of this compound.

Caption: Relationship between storage conditions and the stability of this compound.

Caption: Key degradation pathways of this compound.

References

- 1. wacker.com [wacker.com]

- 2. CAS 2146-71-6: this compound | CymitQuimica [cymitquimica.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound = 99.0 GC 2146-71-6 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. What are unique properties of this compound emulsions? - VAE polymers - Sustainable Copolymer [vaepolymers.com]

- 9. This compound CAS#: 2146-71-6 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Safety Data Sheet for Vinyl Laurate

This technical guide provides an in-depth analysis of the safety data for Vinyl Laurate (CAS No. 2146-71-6), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and regulatory sources to ensure a comprehensive overview of handling, safety, and experimental parameters.

This compound, also known as dodecanoic acid vinyl ester, is a colorless to pale yellow liquid used in the production of polymers and copolymers.[1][2] Understanding its safety profile is critical for its application in research and manufacturing.

Hazard Identification and Classification

This compound is generally considered to have a low hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported by a large number of companies to the European Chemicals Agency (ECHA), the substance does not meet the criteria for classification.[3] However, some safety data sheets indicate potential hazards, such as skin irritation after prolonged contact and a risk of lung damage if swallowed due to aspiration.[4]

GHS Classification Summary

| Classification | Hazard Statement(s) | Pictogram(s) | Signal Word |

| Not Classified[3] | None | No Symbol | No Signal Word |

Note: Classification can vary depending on impurities, additives, and the specific regulatory framework. Users should always consult the specific SDS provided by their supplier.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, compiled from multiple sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [1][5][6] |

| Molecular Weight | 226.35 g/mol | [3][5][6] |

| Appearance | Colorless to light yellow, clear liquid | [1][2][5] |

| Boiling Point | 254 °C at 1013 hPa | [2][6][7] |

| Density | 0.871 g/mL at 20 °C | [5][6][7] |

| Flash Point | 125 - 136 °C (Closed Cup) | [6][7] |

| Vapor Pressure | 0.28 Pa at 24.85 °C | [7] |

| Water Solubility | Slightly soluble (1 g/L at 20 °C) | [7] |

| Refractive Index | n20/D 1.441 | [6][7] |

Table 2: Toxicological Data

| Test | Route | Species | Result | Guideline | Source(s) |

| Acute Toxicity | Oral | Rat | LD50 > 2,000 mg/kg | OECD Test Guideline 401 | [5] |

| Acute Toxicity | Dermal | Rat | LD50 > 2,000 mg/kg | OECD Test Guideline 402 | [5] |

| Skin Corrosion/Irritation | Dermal | Rabbit | No skin irritation | OECD Test Guideline 404 | [5] |

| Serious Eye Damage/Irritation | Ocular | Rabbit | No eye irritation | OECD Test Guideline 405 | [5] |

| Skin Sensitization | Dermal | Mouse | Does not cause skin sensitization | - | [5] |

| Germ Cell Mutagenicity | - | In vitro | Negative (Ames test, S. typhimurium) | - | [5][8] |

Table 3: Ecological Data

| Test | Species | Result | Duration | Guideline | Source(s) |

| Toxicity to Fish | Danio rerio (Zebra fish) | LC50 > 100 mg/L | 96 h | OECD Test Guideline 203 | [5] |

| Toxicity to Aquatic Invertebrates | Daphnia magna (Water flea) | EC50 > 200 mg/L | 48 h | OECD Test Guideline 202 | [5] |

| Toxicity to Algae | Desmodesmus subspicatus | EC50 > 0.25 mg/L | 72 h | - | [5] |

Experimental Protocols

The data presented in an SDS are derived from standardized experimental protocols. Below are methodologies for key tests cited for this compound.

3.1 Acute Oral Toxicity (Based on OECD Test Guideline 401)

This test provides information on health hazards from a single oral ingestion of a substance. Although now officially replaced by methods that use fewer animals (e.g., OECD 420, 423, 425), the data for this compound references this historical guideline.[9][10]

-

Principle: The test substance is administered orally by gavage to groups of fasted animals in graduated doses.[11]

-

Animal Species: Healthy, young adult rodents (typically rats) are used.[11]

-

Procedure:

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

-

Fasting: Food is withheld overnight for rats prior to dosing.[11]

-

Administration: The substance is administered in a single dose using a stomach tube or cannula. The volume should not exceed 1 mL/100 g of body weight.

-

Dose Levels: At least three dose levels are used, with at least 5 animals (typically of one sex) per group.[11]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days. Body weight is recorded weekly.

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[11]

-

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the tested animals.

3.2 Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This method assesses the potential short-term hazards of a substance from dermal exposure.[12]

-

Principle: The test substance is applied to the skin of experimental animals in a single dose.[13]

-

Animal Species: Healthy young adult rats (200-300g) with intact skin are preferred.[13] Usually, only one sex (females) is used.[13]

-

Procedure:

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the animal, covering at least 10% of the total body surface.[13][14]

-

Application: The substance is applied uniformly over the shaved area. If the substance is a solid, it is moistened with a suitable vehicle (e.g., water) to ensure good skin contact.[13]

-

Exposure: The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12][14][15]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.

-

Pathology: All animals undergo a gross necropsy at the end of the study.[12]

-

-

Endpoint: The LD50 is determined, and skin irritation or corrosion effects are noted.

3.3 Flash Point Determination (Pensky-Martens Closed Cup Method, ASTM D93)

This test determines the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. The closed-cup method simulates conditions in a closed container.[16][17]

-

Principle: A brass test cup is filled with the sample and closed with a lid. The sample is heated and stirred at a specified rate. An ignition source is periodically directed into the cup until a flash is observed.[16]

-

Apparatus: A manual or automated Pensky-Martens closed-cup tester.[16][18]

-

Procedure:

-

Sample Preparation: A sample (approx. 100 mL) is placed in the test cup to the specified filling mark.[19]

-

Heating and Stirring: The sample is heated at a controlled rate (e.g., 1 to 1.6 °C/min for a manual apparatus).[18] The sample is stirred at a specified rate (e.g., 90-120 rpm for an automated apparatus) to ensure temperature uniformity.[16][18]

-

Ignition Test: At regular temperature intervals, stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup.[16]

-

Detection: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[16]

-

Safety Workflow and Logic

Effective laboratory safety relies on a logical workflow that integrates information from the SDS into daily practice. The following diagram illustrates the key decision points and procedures for handling this compound safely.

Caption: Logical workflow for handling this compound, from planning to emergency response.

References

- 1. CAS 2146-71-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 2146-71-6 [chemicalbook.com]

- 3. This compound | C14H26O2 | CID 75069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound = 99.0 GC 2146-71-6 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. Evaluation of this compound in a battery of in vitro and in vivo tests for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 15. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 16. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 17. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 18. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 19. petrolube.com [petrolube.com]

A Technical Guide to High-Purity Vinyl Laurate for Researchers and Drug Development Professionals

Introduction

Vinyl laurate, the vinyl ester of lauric acid, is a versatile monomer increasingly utilized in the formulation of advanced polymers for biomedical applications. Its unique properties, including hydrophobicity and reactivity, make it a valuable building block for creating specialized materials in drug delivery, medical adhesives, and coatings. This technical guide provides an in-depth overview of high-purity this compound, covering its commercial availability, key specifications, synthesis, analytical characterization, and applications in research and drug development.

Commercial Suppliers and Specifications